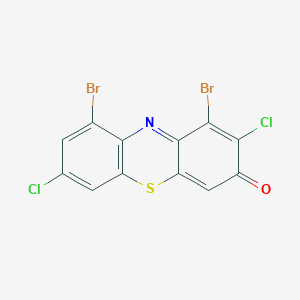![molecular formula C18H16O4 B14529882 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate CAS No. 62536-67-8](/img/structure/B14529882.png)
2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and phenyl acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)acryloyl]phenyl acetate
- 2-[3-(3-Methoxyphenyl)acryloyl]phenyl acetate
- 2-[3-(2-Hydroxyphenyl)acryloyl]phenyl acetate
Uniqueness
2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate is unique due to the presence of the methoxy group at the ortho position on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
62536-67-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[2-[3-(2-methoxyphenyl)prop-2-enoyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)22-18-10-6-4-8-15(18)16(20)12-11-14-7-3-5-9-17(14)21-2/h3-12H,1-2H3 |
InChI Key |
WXBYZOFUZLXVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


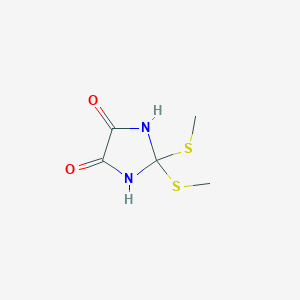
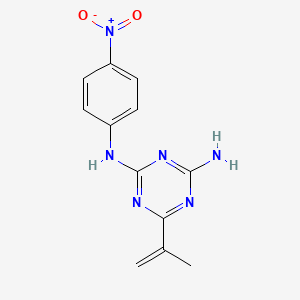
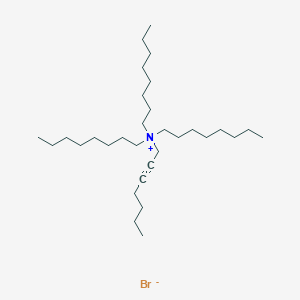
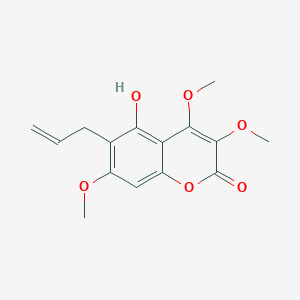
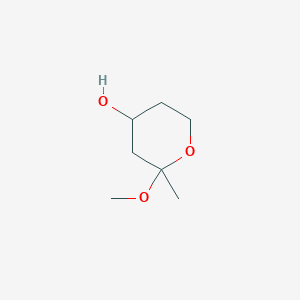
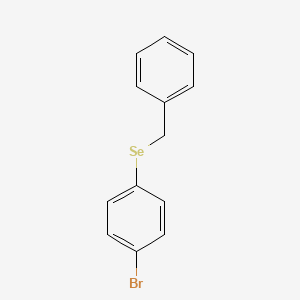
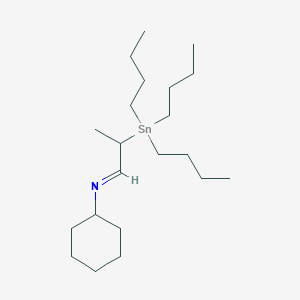
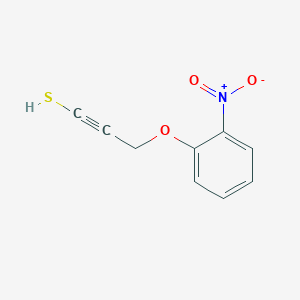
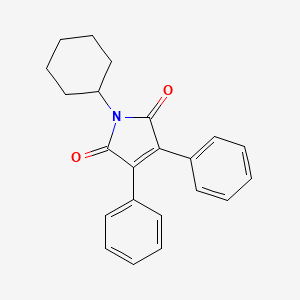
![{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride](/img/structure/B14529876.png)
![Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-YL]heptanoate](/img/structure/B14529880.png)
![(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14529885.png)
![N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide](/img/structure/B14529886.png)
